Nagilactone C
Overview
Description
Nagilactone is a group of bioactive terpenoid lactones initially isolated from the plant Podocarpus nagi in Japan in the late 1960s . These compounds are tetracyclic natural products that display a range of pharmacological effects, including antifungal, anti-atherosclerosis, anti-inflammatory, and anticancer activities . The most active derivatives, such as nagilactones C, E, and F, exhibit potent anticancer activities against different cancer cell lines and tumor models .
Mechanism of Action
Target of Action
Nagilactone C, a tetracyclic natural product isolated from various Podocarpus species, has been found to target eukaryotic ribosomes and different protein kinases . The primary targets of this compound include protein kinases such as RIOK2 and JAK2 . These targets play a crucial role in cell proliferation and survival, making them important targets for anticancer therapies .
Mode of Action
This compound interacts with its targets by binding to eukaryotic ribosomes, inhibiting protein synthesis . It also inhibits different protein kinases, such as RIOK2 and JAK2 . This interaction results in a drug-induced inhibition of cell proliferation, coupled with a cell cycle perturbation and induction of apoptosis .
Biochemical Pathways
The anticancer activity of this compound mainly derives from three complementary actions . Firstly, it induces inhibition of cell proliferation coupled with a cell cycle perturbation and induction of apoptosis . Secondly, it blocks the epithelial to mesenchymal cell transition, contributing to an inhibition of cancer cell migration and invasion . Lastly, it has the capacity to modulate the PD-L1 immune checkpoint . Different molecular effectors have been implicated in the antitumor activity, chiefly the AP-1 pathway blocked upon activation of the JNK/c-Jun axis .
Pharmacokinetics
Its potent anticancer activities against different cancer cell lines and tumor models suggest that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is a significant reduction in cell proliferation and induction of apoptosis in cancer cells . It also inhibits cancer cell migration and invasion by blocking the epithelial to mesenchymal cell transition . Furthermore, it modulates the PD-L1 immune checkpoint, potentially enhancing the immune response against cancer cells .
Action Environment
As a natural product isolated from various podocarpus species, it is likely that factors such as temperature, ph, and presence of other bioactive compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Nagilactone C interacts with several enzymes and proteins in biochemical reactions. It is a potent inhibitor of protein synthesis, binding to eukaryotic ribosomes . Additionally, it has been postulated that this compound inhibits different protein kinases, such as RIOK2 and JAK2 .
Cellular Effects
This compound has potent antiproliferative activity against human fibrosarcoma and murine colon carcinoma tumor cell lines . It exerts its effects by inhibiting cell proliferation, perturbing the cell cycle, and inducing apoptosis . Furthermore, this compound can block the epithelial to mesenchymal cell transition, contributing to an inhibition of cancer cell migration and invasion .
Molecular Mechanism
The anticancer activity of this compound mainly derives from three complementary actions: drug-induced inhibition of cell proliferation, blockade of the epithelial to mesenchymal cell transition, and modulation of the PD-L1 immune checkpoint . The AP-1 pathway, blocked upon activation of the JNK/c-Jun axis, has been implicated as a key molecular effector in the antitumor activity of this compound .
Dosage Effects in Animal Models
The initial report showed a dose-dependent activity of this compound against the P-388 leukemia in mice, with the drug injected daily at 10–20–40 mg/kg intraperitoneally .
Metabolic Pathways
Given its role as a potent inhibitor of protein synthesis and its interactions with various protein kinases, it is likely that this compound influences several metabolic pathways .
Subcellular Localization
Given its role as a potent inhibitor of protein synthesis, it is likely that this compound interacts with ribosomes, which are located in the cytoplasm of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nagilactone F can be synthesized through oxidation with lead tetraacetate in benzene under UV irradiation . The reaction proceeds through allylic oxidation by lead tetraacetate, and the resulting allyl cation is trapped by the carboxylic acid group to form the D-ring lactone moiety .
Industrial Production Methods
Industrial production methods for nagilactones typically involve extraction from the seeds, roots, twigs, barks, or leaves of various Podocarpus species . Comprehensive chromatographic methods are used to isolate different nagilactones, such as nagilactone B, nagilactone N3, and 2-epinagilactone B .
Chemical Reactions Analysis
Types of Reactions
Nagilactones undergo various chemical reactions, including oxidation, reduction, and substitution . For example, nagilactone F is obtained through oxidation with lead tetraacetate .
Common Reagents and Conditions
Common reagents used in the synthesis of nagilactones include lead tetraacetate for oxidation reactions . Reaction conditions often involve UV irradiation and the use of solvents like benzene .
Major Products Formed
The major products formed from these reactions include different derivatives of nagilactones, such as nagilactone F, which is formed through allylic oxidation .
Scientific Research Applications
Nagilactones have a wide range of scientific research applications. They are used in chemistry, biology, medicine, and industry due to their diverse biological activities . Some of the notable applications include:
Anticancer Activity: Nagilactones, particularly nagilactones C, E, and F, exhibit potent anticancer activities against various cancer cell lines and tumor models.
Antifungal Activity: These compounds display antifungal properties, making them useful in developing antifungal agents.
Anti-inflammatory Activity: Nagilactones have anti-inflammatory effects, which can be utilized in treating inflammatory diseases.
Anti-atherosclerosis Activity: These compounds also show potential in preventing or treating atherosclerosis.
Comparison with Similar Compounds
Nagilactones are structurally related to other compounds isolated from Podocarpus plants, such as podolactones, oidiolactones, and inumakilactones . These compounds share similar biological activities but differ in their specific structures and mechanisms of action . For example:
Podolactones: These are nor- or dinor-diterpenoids containing a γ-lactone between carbons 6–19 and a δ-lactone between carbons 12–14.
Oidiolactones: These compounds have shown promising inhibitory effects against Candida albicans and other fungi.
Inumakilactones: These are another group of terpenoids with unique structures and biological activities.
Nagilactones are unique due to their potent anticancer activities and their ability to modulate the PD-L1 immune checkpoint, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNOPGIIPQKNHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24338-53-2 | |
Record name | Nagilactone C | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nagilactone C and where is it found?
A1: this compound is a norditerpene dilactone primarily isolated from various species of Podocarpus, a type of coniferous tree. [, , ]
Q2: What are the known biological activities of this compound?
A2: Research indicates that this compound exhibits insecticidal activity against various insects like housefly larvae, light-brown apple moth, and codling moth. [, ] It also demonstrates antiproliferative activity against human and murine tumor cell lines, suggesting potential anticancer properties. [, ] Furthermore, studies have identified this compound as a potent inhibitor of Dengue virus infection. []
Q3: How does this compound exert its insecticidal effect?
A3: While the exact mechanism is not fully elucidated in the provided research, studies show that this compound is toxic to housefly larvae when ingested, affecting larval growth, pupation, and adult emergence. [] It also shows insecticidal activity against other insect species, suggesting a broader mechanism of action. [, ]
Q4: How potent is this compound as an antiproliferative agent?
A4: this compound exhibits potent antiproliferative activity against human fibrosarcoma (HT-1080) and murine colon carcinoma (Colon 26-L5) cell lines with ED50 values of 2.3 and 1.2 μg/mL, respectively. []
Q5: How does the structure of this compound contribute to its biological activities?
A6: While detailed structure-activity relationship (SAR) studies are not described within the provided research, the presence of the lactone groups and the overall norditerpene skeleton are likely crucial for its biological activities. [] Further research exploring modifications to its structure would provide valuable insights into SAR.
Q6: Has this compound's interaction with specific biological targets been studied?
A7: Yes, research indicates that this compound targets the eukaryotic translation apparatus, specifically affecting translation elongation. [] Additionally, a study elucidated the crystal structure of this compound bound to the yeast 80S ribosome. [] This binding interaction provides insights into its mechanism as a protein synthesis inhibitor.
Q7: What are the implications of this compound's interaction with the ribosome?
A8: The binding of this compound to the ribosome and subsequent inhibition of eukaryotic protein synthesis likely contributes to its various biological activities, including its anticancer, antiviral, and insecticidal effects. [, ] Disrupting protein synthesis can have significant downstream effects on cellular processes and viral replication.
Q8: Are there any known instances of resistance to this compound?
A8: While the provided research does not explicitly mention resistance mechanisms, it is plausible that prolonged exposure to this compound could lead to the development of resistance in target organisms, as seen with other bioactive compounds.
Q9: What is the current state of research on this compound?
A9: Current research primarily focuses on understanding this compound's mechanism of action against various targets, exploring its potential therapeutic applications (anticancer, antiviral, insecticidal), and investigating its biosynthesis in Podocarpus species.
Q10: Are there any analytical techniques used to identify and quantify this compound?
A11: Researchers commonly employ spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and high-resolution mass spectrometry (HR-ESI-MS) to identify and characterize this compound. [, ] These techniques provide detailed structural information and can confirm the compound's identity.
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